molecular formula C16H16ClNO2 B4559932 4-chloro-N-(4-ethoxybenzyl)benzamide

4-chloro-N-(4-ethoxybenzyl)benzamide

Cat. No.: B4559932
M. Wt: 289.75 g/mol
InChI Key: UPBYHWVNKYTRET-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethoxybenzyl)benzamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0869564 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and evaluation of N-(4-halobenzyl)amides, including compounds structurally related to 4-chloro-N-(4-ethoxybenzyl)benzamide. These studies have focused on coupling reactions and have explored the antimicrobial and antifungal activities of these compounds. For example, Montes et al. (2016) synthesized a collection of structurally related N-(4-halobenzyl)amides to evaluate their antifungal activity against various Candida strains, demonstrating the importance of structural modifications on biological activity (Montes et al., 2016).

Biological Activities

The synthesis of benzamide derivatives and their evaluation as gastrokinetic agents have also been explored, indicating the compound's potential in biomedical applications. Kato et al. (1992) prepared a series of benzamide derivatives and evaluated their effects on gastric emptying, identifying compounds with potent in vivo activity (Kato et al., 1992).

Photocatalytic and Oxidative Properties

The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation has been investigated, showcasing the compound's utility in chemical synthesis and environmental applications. Higashimoto et al. (2009) examined the oxidation of derivatives, including those similar to this compound, highlighting the efficiency and selectivity of the process (Higashimoto et al., 2009).

Material Science and Crystallography

In the field of material science and crystallography, research on the synthesis, crystal structure, and characterization of N-(4-methylbenzyl)benzamide crystals has been conducted. Goel et al. (2017) reported on the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst and discussed the potential of the synthesized crystals in optical and piezoelectric applications (Goel et al., 2017).

Properties

IUPAC Name

4-chloro-N-[(4-ethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-15-9-3-12(4-10-15)11-18-16(19)13-5-7-14(17)8-6-13/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBYHWVNKYTRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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